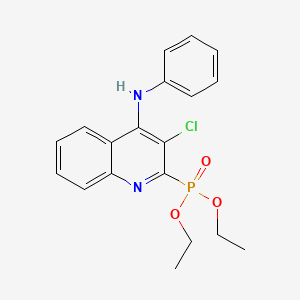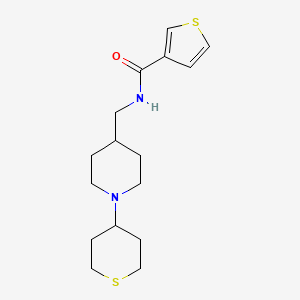![molecular formula C24H27FN2O3S B2680470 3-[(3,4-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one CAS No. 892765-92-3](/img/structure/B2680470.png)
3-[(3,4-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,4-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C24H27FN2O3S and its molecular weight is 442.55. The purity is usually 95%.
BenchChem offers high-quality 3-[(3,4-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(3,4-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorescent Thermometry
A related compound exhibiting twisted intramolecular charge transfer (TICT) was explored for its unique fluorescent properties, which intensify with increasing temperature. This phenomenon, observed in specific solvents, suggests potential applications in fluorescent thermometry, offering a ratiometric method to detect temperature changes based on the TICT fluorescence spectrum (Cheng Cao et al., 2014).
Anticancer Activity
Novel 4-aminoquinoline derivatives, structurally similar to the compound of interest, were designed and synthesized using a hybrid pharmacophore approach. These compounds demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer, highlighting the potential for anticancer applications. The study identified specific derivatives that were effective across a broad range of cancers, suggesting a promising avenue for the development of new anticancer agents (V. Solomon et al., 2019).
Organic Synthesis
Research has also focused on the synthesis and application of related compounds in organic chemistry. For example, sulfonic acid functionalized pyridinium chloride was developed as a novel Bronsted acidic ionic liquid catalyst for the preparation of hexahydroquinolines, demonstrating the compound's role in facilitating efficient, clean, and simple organic reactions (A. Khazaei et al., 2013).
Antiviral Study
Sulfonyl hydrazone derivatives incorporating piperidine rings, akin to the compound , have been synthesized and evaluated for antiviral activity. These studies have highlighted the potential of such compounds in the development of new antiviral agents, with specific derivatives showing promising activity against avian paramyxovirus (B. Selvakumar et al., 2018).
Antimycobacterial Activities
Fluoroquinolone derivatives similar to the compound of interest have been synthesized and tested for their antimycobacterial activities both in vitro and in vivo. These studies have identified compounds with significant activity against Mycobacterium tuberculosis, suggesting potential applications in the treatment of tuberculosis and other mycobacterial infections (P. Senthilkumar et al., 2009).
Propriétés
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O3S/c1-4-26-15-23(31(29,30)18-9-8-16(2)17(3)12-18)24(28)19-13-20(25)22(14-21(19)26)27-10-6-5-7-11-27/h8-9,12-15H,4-7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDJDVBBUOLAOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methoxy-2-methyl-1H-pyrazolo[4,3-c]quinolin-3(2H)-one](/img/structure/B2680389.png)



![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-(methylsulfonyl)benzoate](/img/structure/B2680396.png)
![benzo[d][1,3]dioxol-5-yl(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2680397.png)

![N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-4-fluorobenzamide](/img/structure/B2680399.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2680403.png)


![Acetamide, 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-furanylmethyl)-](/img/structure/B2680407.png)
![N-[(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2680410.png)